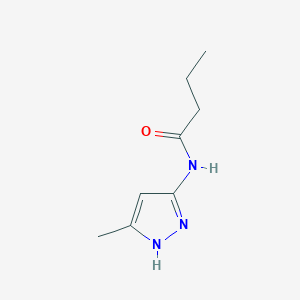
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a butanamide backbone with a 5-methyl-1H-pyrazol-3-yl substituent, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- typically involves the reaction of 5-methyl-1H-pyrazole with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
5-methyl-1H-pyrazole+butanoyl chlorideEt3NButanamide, N-(5-methyl-1H-pyrazol-3-yl)-
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the butanamide moiety can be reduced to form an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).
Substitution: Halogens (Cl_2, Br_2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl_3).
Major Products
Oxidation: 5-carboxy-1H-pyrazole derivative.
Reduction: Butylamine, N-(5-methyl-1H-pyrazol-3-yl)-.
Substitution: Various halogenated pyrazole derivatives.
科学的研究の応用
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazole ring.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in inflammation and pain, contributing to its medicinal properties.
類似化合物との比較
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of dipeptidyl peptidase-4 inhibitors.
N-Methyl-2-(3,4,5-tribromo-1H-pyrazol-1-yl)butanamide: Known for its applications in medicinal chemistry.
Uniqueness
Butanamide, N-(5-methyl-1H-pyrazol-3-yl)- is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
714230-79-2 |
|---|---|
分子式 |
C8H13N3O |
分子量 |
167.21 g/mol |
IUPAC名 |
N-(5-methyl-1H-pyrazol-3-yl)butanamide |
InChI |
InChI=1S/C8H13N3O/c1-3-4-8(12)9-7-5-6(2)10-11-7/h5H,3-4H2,1-2H3,(H2,9,10,11,12) |
InChIキー |
IQYBHMKYFRRQDL-UHFFFAOYSA-N |
正規SMILES |
CCCC(=O)NC1=NNC(=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















